5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione
Overview
Description
Scientific Research Applications
5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Utilized in the development of pharmaceuticals, particularly as a precursor for anti-cancer agents.
Industry: Applied in the production of fine chemicals and as a reagent in chemical manufacturing
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . It has hazard statements H315-H319, which means it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding getting the compound in eyes, on skin, or on clothing, and avoiding ingestion and inhalation .
Preparation Methods
Synthetic Routes and Reaction Conditions
5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione can be synthesized through the bromination of Meldrum’s acid. The process involves the following steps:
- Dissolve Meldrum’s acid in an appropriate solvent such as methanol.
- Add bromine dropwise to the solution while maintaining the temperature at around 0°C.
- Stir the reaction mixture for a specified period, typically 1 hour.
- Filter the resulting precipitate and wash it with cold methanol to obtain the desired product .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for bromine addition and temperature control enhances the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions
5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form 5-bromo-2,2-dimethyl-1,3-dioxane-4,6-dione.
Oxidation Reactions: It can be oxidized to form higher oxidation state compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of 5-bromo-2,2-dimethyl-1,3-dioxane-4,6-dione.
Oxidation: Formation of higher oxidation state compounds.
Mechanism of Action
The mechanism of action of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione involves its ability to act as an electrophile due to the presence of bromine atoms. This electrophilic nature allows it to participate in various substitution reactions, where it can form covalent bonds with nucleophiles. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms, which enhance its electrophilicity .
Comparison with Similar Compounds
Similar Compounds
Meldrum’s Acid: The parent compound without bromine substitution.
5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione: A mono-brominated derivative.
5,5-Dichloro-2,2-dimethyl-1,3-dioxane-4,6-dione: A dichlorinated analogue.
Uniqueness
5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to its dual bromine substitution, which imparts distinct reactivity and properties compared to its analogues. The presence of two bromine atoms enhances its electrophilicity, making it a more reactive intermediate in organic synthesis .
Properties
IUPAC Name |
5,5-dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2O4/c1-5(2)11-3(9)6(7,8)4(10)12-5/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBNIRVIOCWRDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)(Br)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471860 | |
Record name | 5,5-Dibromomeldrum's Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30471860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66131-14-4 | |
Record name | 5,5-Dibromomeldrum's Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30471860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,5-Dibromomeldrum's Acid (=5,5-Dibromo-2,2-dimethyl-4,6-dioxy-1,3-dioxane) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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